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molecular formula C15H17NO B8705122 3-(2-Oxo-1-phenylcyclohexyl)propanenitrile CAS No. 32231-10-0

3-(2-Oxo-1-phenylcyclohexyl)propanenitrile

Cat. No. B8705122
M. Wt: 227.30 g/mol
InChI Key: ULQSBYHOJARFRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09187437B2

Procedure details

A mixture of 3-(2-oxo-1-phenylcyclohexyl)propanenitrile (5.05 g, 22.22 mmol) in acetic acid (11.1 mL), conc. HCl (33.2 mL), and water (11.1 mL) was refluxed for 16 h under N2, cooled to room temperature, and poured into water (66 mL). The product separated out as an layer of oil. The suspension was cooled to 0° C. in an ice bath for 30 min. with occasional swirling and the crystallized product was collected by filtration and rinsed several times with water, and dried in vacuo to obtain 3-(2-oxo-1-phenylcyclohexyl)propanoic acid (Int. 2-B, 4.77 g, 85% yield) as a white crystalline solid. HPLC: tR=2.47 min, YMC Combiscreen ODS-A 4.6×50 mm, 4 min gradient, Detection Wave length 220 nm, Starting solvent: 10% aq. MeOH-0.1% TFA; Final solvent: 90% aq. MeOH-0.1% TFA. LC/MS: m/e 247.2 (M+H)+, 229.2 (M+H-H2O)+.
Quantity
5.05 g
Type
reactant
Reaction Step One
Name
Quantity
11.1 mL
Type
reactant
Reaction Step One
Quantity
11.1 mL
Type
reactant
Reaction Step One
Name
Quantity
33.2 mL
Type
solvent
Reaction Step One
Name
Quantity
66 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH2:7][CH2:6][CH2:5][CH2:4][C:3]1([CH2:14]CC#N)[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.O.[C:19]([OH:22])(=[O:21])[CH3:20]>Cl>[O:1]=[C:2]1[CH2:7][CH2:6][CH2:5][CH2:4][C:3]1([CH2:14][CH2:20][C:19]([OH:22])=[O:21])[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1

Inputs

Step One
Name
Quantity
5.05 g
Type
reactant
Smiles
O=C1C(CCCC1)(C1=CC=CC=C1)CCC#N
Name
Quantity
11.1 mL
Type
reactant
Smiles
O
Name
Quantity
11.1 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
33.2 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
66 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 16 h under N2
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The product separated out as an layer of oil
TEMPERATURE
Type
TEMPERATURE
Details
The suspension was cooled to 0° C. in an ice bath for 30 min.
Duration
30 min
FILTRATION
Type
FILTRATION
Details
the crystallized product was collected by filtration
WASH
Type
WASH
Details
rinsed several times with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
O=C1C(CCCC1)(C1=CC=CC=C1)CCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 4.77 g
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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